molecular formula C11H14BrFN2O B15365254 1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol

1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol

Cat. No.: B15365254
M. Wt: 289.14 g/mol
InChI Key: YZUCTDLFQMIDPS-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol is a chemical compound characterized by its bromo and fluoro-substituted pyridine ring attached to a piperidine ring with a methanol group

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The synthesis of this compound typically involves the bromination of 2-pyridinyl followed by fluorination. These reactions require specific conditions, such as the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

  • Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving the appropriate precursors. This step often requires a strong base, such as potassium tert-butoxide, and heating to promote ring closure.

  • Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through a nucleophilic substitution reaction using methanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the bromo and fluoro groups.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols can replace the bromo or fluoro groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Methanol (CH3OH), amines, strong bases

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, potentially leading to the removal of halogen atoms.

  • Substitution Products: Derivatives with different nucleophiles replacing the bromo or fluoro groups.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interactions of bromo and fluoro-substituted pyridines with biological targets.

  • Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-pyridinyl)-4-piperidinemethanol: Lacks the fluoro group, leading to different reactivity and biological activity.

  • 1-(3-Fluoro-2-pyridinyl)-4-piperidinemethanol: Lacks the bromo group, resulting in distinct chemical properties.

  • 1-(5-Bromo-3-fluoro-2-pyridinyl)-3-piperidinemethanol: Similar structure but with a different position of the piperidine ring.

Uniqueness: 1-(5-Bromo-3-fluoro-2-pyridinyl)-4-piperidinemethanol stands out due to the presence of both bromo and fluoro substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C11H14BrFN2O/c12-9-5-10(13)11(14-6-9)15-3-1-8(7-16)2-4-15/h5-6,8,16H,1-4,7H2

InChI Key

YZUCTDLFQMIDPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

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